5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one typically involves the reaction of isobenzofuran-1(3H)-one with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the reaction with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions:
Palladium Catalyst: Commonly used catalysts include palladium(II) acetate or palladium(0) complexes.
Base: Bases such as potassium carbonate or sodium carbonate are typically used.
Solvent: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used in the synthesis of complex molecules through cross-coupling reactions. It is particularly useful in the construction of biaryl compounds, which are key structural motifs in many natural products and pharmaceuticals.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.
Medicine: In medicinal chemistry, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is used in the development of new drugs. Its role in cross-coupling reactions allows for the efficient synthesis of drug candidates with improved pharmacological properties.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials. Its versatility in cross-coupling reactions makes it an essential reagent in the production of high-performance materials.
Mechanism of Action
The mechanism by which 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one exerts its effects involves the formation of a boronic acid intermediate, which then undergoes transmetalation with an aryl halide in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.
Molecular Targets and Pathways: The compound targets the palladium catalyst and the aryl halide, facilitating the cross-coupling reaction. The pathway involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids, such as phenylboronic acid and pinacolboronic acid, are structurally similar and also used in cross-coupling reactions.
Boronic Esters: Compounds like pinacolboronic ester are also used in similar reactions and share similar reactivity profiles.
Uniqueness: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one is unique due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions. Its ability to form stable intermediates and its compatibility with various reaction conditions make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-17-12(11)16/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQSJKJDSJOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862081-37-6 | |
Record name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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